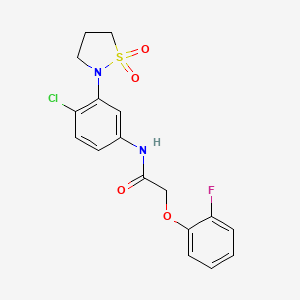

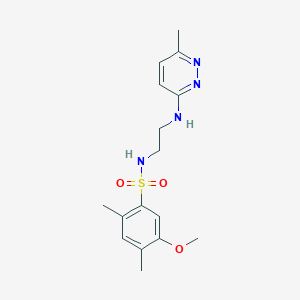

![molecular formula C24H24N2O5S B2727128 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide CAS No. 922137-21-1](/img/structure/B2727128.png)

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to compounds that have been studied for their potential as selective inhibitors of the Dopamine D2 receptor .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms . It also has various functional groups attached, including an ethyl group, a methoxy group, and a benzenesulfonamide group .Wissenschaftliche Forschungsanwendungen

Antifungal and Anticancer Activities

Antifungal and Anti-HIV Activities : Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and evaluated for their in vitro antifungal and anti-HIV activities. Some synthesized compounds demonstrated promising results in these areas, suggesting potential applications in developing treatments against fungal infections and HIV (Zareef et al., 2007).

Anticancer Potential : A study on aminothiazole-paeonol derivatives, including compounds like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, revealed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines. Such compounds could serve as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Chemical Synthesis and Molecular Docking

Cyclization Reactions for Carbonic Anhydrase Inhibitors : The synthesis of [1,4]oxazepine-based primary sulfonamides, achieved through cyclization reactions, exhibited strong inhibition of human carbonic anhydrases, indicating their potential as therapeutic agents in conditions where inhibition of these enzymes is beneficial (Sapegin et al., 2018).

Synthesis of Dihydrodibenzoxepins : New dihydrodibenzoxepins were synthesized from Bulbophyllum kwangtungense, exhibiting anti-tumor activities against human tumor cell lines, highlighting the potential of such compounds in cancer research (Wu et al., 2006).

Enantioselective Synthesis : A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines led to the synthesis of chiral derivatives with high yields and enantioselectivities. Such synthetic methodologies could be essential for creating enantiomerically pure compounds for pharmaceutical applications (Munck et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential as a selective inhibitor of the Dopamine D2 receptor . This could include studies to confirm its mechanism of action, evaluate its efficacy and safety in preclinical and clinical trials, and potentially develop it into a therapeutic agent for central nervous system disorders .

Eigenschaften

IUPAC Name |

5-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-4-16-10-12-22(30-3)23(14-16)32(28,29)25-17-11-13-20-18(15-17)24(27)26(5-2)19-8-6-7-9-21(19)31-20/h6-15,25H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCZEVQLOGDBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)

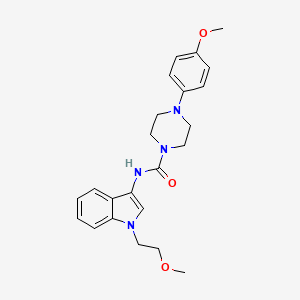

![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2727054.png)

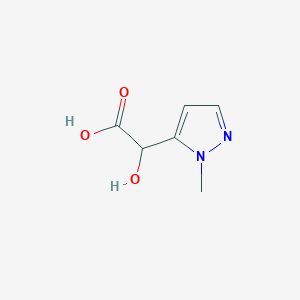

![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)

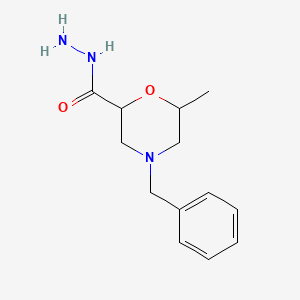

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)

![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)